2,4-Dimethylpyrimidine-5-carboxamide
Overview
Description
2,4-Dimethylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrimidine analogs have been reported to inhibit seca, a key component of the bacterial sec-dependent secretion pathway . This enzyme is considered an important drug target in anti-TB drug development .
Mode of Action
It is known that pyrimidine analogs interact with their targets, leading to changes in the target’s function . For instance, they can inhibit the ATPase activity of SecA, disrupting the protein secretion machinery essential for bacterial survival .
Biochemical Pathways
It is known that inhibitors of seca, such as pyrimidine analogs, disrupt the sec-dependent protein secretion pathway . This disruption can affect downstream processes, including the translocation of proteins from the cytosol across or into the cytoplasmic membrane .
Result of Action
It is known that the inhibition of seca by pyrimidine analogs can disrupt bacterial protein secretion, potentially leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 2,4-Dimethylpyrimidine-5-carboxamide in animal models. The effects of chemical compounds can vary with different dosages, and this is an important area of study for any new compound .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
Properties
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-6(7(8)11)3-9-5(2)10-4/h3H,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITZDKHJGIGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296344 | |
Record name | 2,4-dimethylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53554-30-6 | |
Record name | NSC108897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dimethylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.